Alprenolol tartrate is a pharmaceutical compound that belongs to the class of non-selective beta-adrenergic receptor antagonists. It is primarily used in the treatment of cardiovascular conditions, particularly hypertension and arrhythmias. Alprenolol functions by blocking the action of catecholamines on beta-adrenergic receptors, thereby reducing heart rate and myocardial contractility. The tartrate salt form enhances its solubility and stability, making it suitable for clinical use.
Alprenolol is derived from the natural compound propranolol and was developed as a more selective alternative for treating heart-related conditions. The compound is synthesized through various chemical processes, often involving modifications to its molecular structure to improve efficacy and reduce side effects.
Alprenolol tartrate can be synthesized through several methods, with one notable approach involving the reaction of alprenolol hydrochloride with ammonium persulfate and cysteamine under controlled conditions. The synthesis typically occurs in an inert atmosphere at elevated temperatures (around 90°C) for several hours, followed by purification steps involving solvent extraction and evaporation to yield the final product.
The molecular structure of alprenolol tartrate features a phenolic ring attached to an ethanolamine side chain. The compound exhibits stereochemistry that contributes to its pharmacological activity.
Alprenolol undergoes various chemical reactions that are significant for its pharmacological activity. Key reactions include:
Alprenolol acts as a non-selective antagonist at beta-adrenergic receptors (beta-1 and beta-2). By blocking these receptors, it decreases heart rate (negative chronotropic effect) and myocardial contractility (negative inotropic effect), which collectively reduce cardiac output and blood pressure.
Alprenolol tartrate is primarily used in clinical settings for:
Additionally, research continues into its potential applications in other areas such as neuroprotection in prion diseases, where it has shown promise in reducing abnormal prion fibrils in experimental models .
Alprenolol tartrate is a chiral β-adrenoceptor antagonist composed of alprenolol (a propanolamine derivative) and tartaric acid in a 1:1 salt stoichiometry. Its molecular formula is C₁₉H₂₉NO₈, with a molecular weight of 399.44 g/mol [2] [3] [5]. The alprenolol moiety contains an asymmetric carbon at the C2 position of the propanolamine side chain, yielding (R)- and (S)-enantiomers. The tartaric acid counterion (L-(+)-tartrate in most pharmaceutical preparations) also exhibits chirality with (2R,3R) configuration [5] [9].
Table 1: Key Structural Identifiers of Alprenolol Tartrate Enantiomers
Property | (S)-Alprenolol Tartrate | (R)-Alprenolol Tartrate |
---|---|---|
CAS Number | 16768-36-8 | 100897-05-0 |
IUPAC Name | (2S)-1-(Isopropylamino)-3-[2-(prop-2-en-1-yl)phenoxy]propan-2-ol (2R,3R)-2,3-dihydroxysuccinate | (2R)-1-(Isopropylamino)-3-[2-(prop-2-en-1-yl)phenoxy]propan-2-ol (2R,3R)-2,3-dihydroxysuccinate |
SMILES | CC(C)NCC@@HO.OC(=O)C@@HC@HC(=O)O | CC(C)NCC@HO.OC(=O)C@@HC@HC(=O)O |
InChI Key | MADUQKMQKQDWJH-CJDDZGJJSA-N | MADUQKMQKQDWJH-UJHLBYSISA-N |
PubChem CID | 204664 (S-form) | 91810594 (R-form) |
The tartrate salt formation significantly enhances water solubility compared to the free base (C₁₅H₂₃NO₂, MW 249.35 g/mol) [8]. X-ray crystallography and NMR studies confirm that the ionic bonding occurs between the protonated secondary amine of alprenolol and the carboxylate group of tartaric acid [3].
Alprenolol Free Base Synthesis:Alprenolol is synthesized via a three-step sequence:
Tartrate Salt Formation:The enantiopure alprenolol free base is dissolved in anhydrous ethanol, followed by stoichiometric addition of L-(+)-tartaric acid. The mixture is heated to 50–60°C, cooled gradually, and crystallized to yield the tartrate salt as a white solid [5].
Table 2: Synthesis and Resolution Methods
Step | Method | Chiral Control Approach |
---|---|---|
Racemic Synthesis | Epichlorohydrin + 2-allylphenol | None (yields racemate) |
Enantiomeric Resolution | Diastereomeric salt crystallization | L-tartaric acid as resolving agent |
Alternative Method | Enzymatic resolution | Lipase-catalyzed transesterification |
Modern approaches employ enantioselective chromatography using cellulose-based chiral stationary phases or borate-coordinated dialkyl tartrate selectors for large-scale separation [5] [6].
Physical Properties:Alprenolol tartrate exists as a white to off-white crystalline powder. It is hygroscopic and requires desiccant protection during storage. The tartrate salt form dramatically improves aqueous solubility (>50 mg/mL in water) compared to the hydrophobic free base (<1 mg/mL) [3] [5].
Solubility Profile:
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7